molecular formula C20H22N4O4 B603462 N'1,N'6-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE CAS No. 324010-77-7

N'1,N'6-BIS[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HEXANEDIHYDRAZIDE

Cat. No.: B603462
CAS No.: 324010-77-7
M. Wt: 382.4g/mol
InChI Key: LUEZLPXNMIUXOW-JFMUQQRKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~,N’~6~-bis(4-hydroxybenzylidene)hexanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two 4-hydroxybenzylidene groups attached to a hexanedihydrazide backbone. This compound has garnered interest due to its potential biological activities and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis(4-hydroxybenzylidene)hexanedihydrazide typically involves the condensation reaction between hexanedihydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’~1~,N’~6~-bis(4-hydroxybenzylidene)hexanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-bis(4-hydroxybenzylidene)hexanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.

    Reduction: The imine groups can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

N’~1~,N’~6~-bis(4-hydroxybenzylidene)hexanedihydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis(4-hydroxybenzylidene)hexanedihydrazide involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and proteins, modulating their activity and leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~6~-bis(4-methoxybenzylidene)hexanedihydrazide
  • N’~1~,N’~6~-bis(4-chlorobenzylidene)hexanedihydrazide
  • N’~1~,N’~6~-bis(4-ethoxybenzylidene)hexanedihydrazide

Uniqueness

N’~1~,N’~6~-bis(4-hydroxybenzylidene)hexanedihydrazide is unique due to the presence of hydroxyl groups, which impart specific chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, leading to variations in their properties and applications.

Properties

CAS No.

324010-77-7

Molecular Formula

C20H22N4O4

Molecular Weight

382.4g/mol

IUPAC Name

N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]hexanediamide

InChI

InChI=1S/C20H22N4O4/c25-17-9-5-15(6-10-17)13-21-23-19(27)3-1-2-4-20(28)24-22-14-16-7-11-18(26)12-8-16/h5-14,25-26H,1-4H2,(H,23,27)(H,24,28)/b21-13+,22-14+

InChI Key

LUEZLPXNMIUXOW-JFMUQQRKSA-N

SMILES

C1=CC(=CC=C1C=NNC(=O)CCCCC(=O)NN=CC2=CC=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.